

DMT-2'-OMe-D-Ribitol phosphoramidite chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to DMT-2'-OMe-D-Ribitol Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

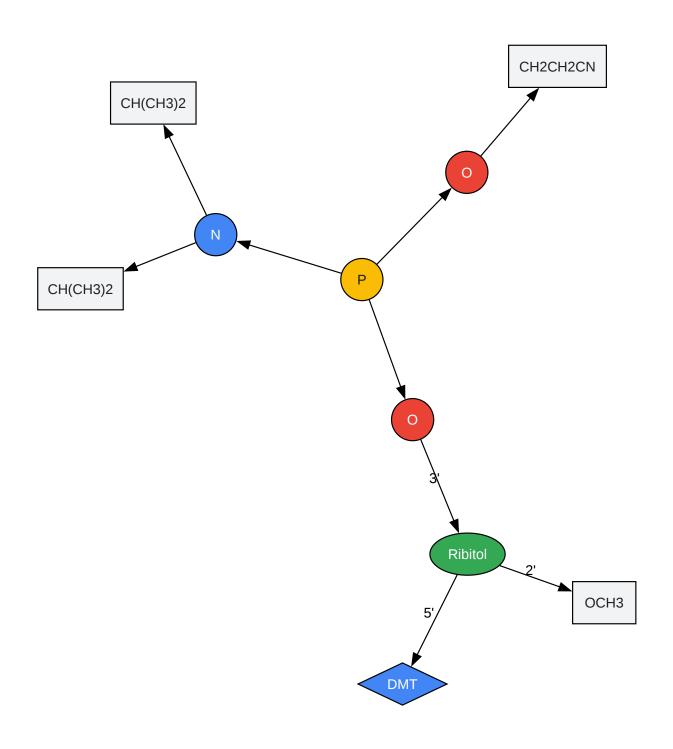
This guide provides a comprehensive overview of **DMT-2'-OMe-D-Ribitol phosphoramidite**, a key reagent in the synthesis of modified oligonucleotides. It details its chemical structure, properties, and its primary application in introducing abasic site mimics into DNA and RNA sequences.

Introduction

DMT-2'-OMe-D-Ribitol phosphoramidite is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its unique structure, lacking a nucleobase, allows for the site-specific incorporation of an abasic site mimic. Abasic sites are common forms of DNA damage but are also utilized as tools in molecular biology to study DNA-protein interactions, DNA repair mechanisms, and to modulate the properties of therapeutic oligonucleotides. The 2'-O-methyl (2'-OMe) modification on the ribitol moiety enhances the nuclease resistance and binding affinity of the resulting oligonucleotide.

Chemical Structure and Properties

DMT-2'-OMe-D-Ribitol phosphoramidite is characterized by a D-ribitol core, where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the 2'-hydroxyl is methylated,



and the 3'-hydroxyl is functionalized with a phosphoramidite moiety. The DMT group is crucial for automated DNA/RNA synthesis, as it is cleaved at the beginning of each coupling cycle to allow for the addition of the next nucleotide.

Below is a diagram illustrating the chemical structure of **DMT-2'-OMe-D-Ribitol phosphoramidite**.

Click to download full resolution via product page

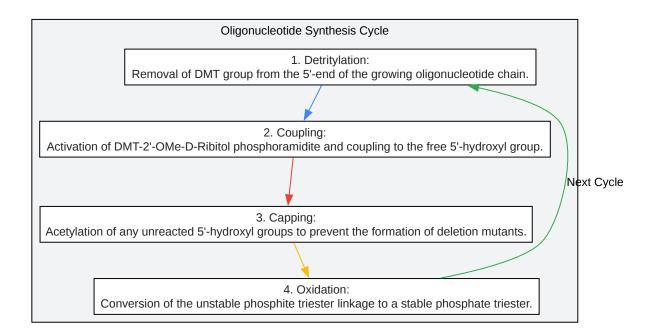
Caption: Chemical structure of **DMT-2'-OMe-D-Ribitol phosphoramidite**.

Physicochemical Properties

A summary of the key quantitative data for **DMT-2'-OMe-D-Ribitol phosphoramidite** is presented in the table below for easy reference.

Property	Value
Molecular Formula	C36H47N2O7P
Molecular Weight	650.74 g/mol [1]
CAS Number	1470023-72-3[1]
Appearance	White to off-white powder
Solubility	Soluble in acetonitrile, dichloromethane
Storage Conditions	-20°C, under inert gas, protected from moisture[2]

Experimental Protocols Synthesis of DMT-2'-OMe-D-Ribitol Phosphoramidite


While a detailed, step-by-step synthesis protocol for this specific molecule is not readily available in public literature, the general synthesis of nucleoside phosphoramidites is a well-established process. The synthesis would typically involve the following key steps:

- Protection of the 5'-Hydroxyl Group: The starting material, 2-O-methyl-D-ribitol, would first
 have its 5'-hydroxyl group protected with a dimethoxytrityl (DMT) group. This is a standard
 procedure in nucleoside chemistry.
- Phosphitylation of the 3'-Hydroxyl Group: The crucial step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the 5'-O-DMT-2'-O-methyl-D-ribitol with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or N,N,N',N'-tetraisopropyl-2-cyanoethylphosphanediamine, in the presence of an activator like tetrazole.
- Purification: The final product is purified using column chromatography to ensure high purity, which is critical for successful oligonucleotide synthesis.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

DMT-2'-OMe-D-Ribitol phosphoramidite is used in standard automated oligonucleotide synthesizers following the phosphoramidite chemistry cycle. The workflow for incorporating this abasic site mimic is illustrated below.

Click to download full resolution via product page

Caption: Workflow for incorporating the abasic site mimic.

A key parameter in the coupling step is the coupling time. For abasic phosphoramidites, a longer coupling time is often recommended to ensure high coupling efficiency. For a similar abasic phosphoramidite ("Abasic II Phosphoramidite"), a coupling time of 6 minutes has been shown to yield excellent results.

Detailed Protocol for Incorporation:

- Preparation of Reagents: Dissolve DMT-2'-OMe-D-Ribitol phosphoramidite in anhydrous acetonitrile to the standard concentration used for other phosphoramidites on the synthesizer (e.g., 0.1 M).
- Automated Synthesis: Program the DNA/RNA synthesizer to perform the standard synthesis
 cycle. At the desired position for the abasic site, use the prepared DMT-2'-OMe-D-Ribitol
 phosphoramidite solution.
 - Coupling Time: It is advisable to increase the coupling time for this monomer to at least 6 minutes to maximize coupling efficiency.
- Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard protocols (e.g., concentrated ammonium hydroxide). The 2'-OMe group is stable to these conditions.
- Purification: The final oligonucleotide containing the abasic site mimic can be purified using standard methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Applications in Research and Drug Development

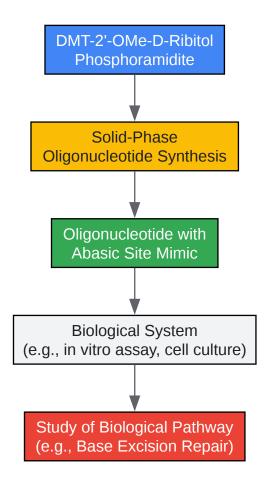
Oligonucleotides containing abasic sites are invaluable tools for a variety of applications:

Studies of DNA Repair Mechanisms

The introduction of a stable abasic site mimic allows researchers to study the recognition and processing of this type of DNA damage by repair enzymes, such as AP endonucleases and glycosylases. By incorporating the abasic site at a specific location in a DNA duplex, the activity of these enzymes can be assayed in vitro.

Probing DNA-Protein Interactions

Abasic sites can be used to investigate how the absence of a base affects the binding of proteins to DNA. This is relevant for studying transcription factors, polymerases, and other DNA-binding proteins.


Modulation of RNA Function

In the context of RNA interference (RNAi) and antisense oligonucleotides, the introduction of an abasic site can be used to modulate the interaction of the therapeutic oligonucleotide with its target RNA and with the cellular machinery. This can be a strategy to fine-tune the activity and specificity of RNA-based drugs.

Signaling Pathways and Logical Relationships

The primary role of **DMT-2'-OMe-D-Ribitol phosphoramidite** is in the chemical synthesis of oligonucleotides, which are then used in biological systems. The diagram below illustrates the logical relationship from the chemical reagent to its application in studying a biological pathway, such as base excision repair (BER).

Click to download full resolution via product page

Caption: Logical flow from chemical reagent to biological application.

Conclusion

DMT-2'-OMe-D-Ribitol phosphoramidite is a powerful and versatile tool for the site-specific introduction of abasic site mimics into oligonucleotides. Its use enables detailed studies of DNA repair, DNA-protein interactions, and the modulation of nucleic acid-based therapeutics. The straightforward incorporation using standard phosphoramidite chemistry makes it accessible for a wide range of research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- To cite this document: BenchChem. [DMT-2'-OMe-D-Ribitol phosphoramidite chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598525#dmt-2-ome-d-ribitol-phosphoramidite-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com